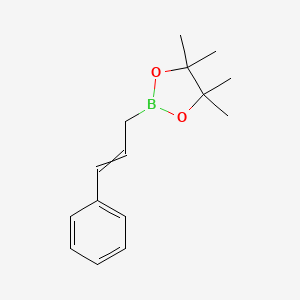
4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a cinnamyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cinnamyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Coupling Reactions: The compound can be used in coupling reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Catalysts: Palladium and copper catalysts are commonly used in borylation and coupling reactions.
Solvents: Solvents such as THF, DCM, and toluene are frequently employed.
Temperatures: Reactions are typically carried out at moderate temperatures, ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions include various organoboron compounds, which can be further utilized in cross-coupling reactions to form complex organic molecules.
Aplicaciones Científicas De Investigación
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Polymer Chemistry: It is used in the synthesis of conjugated polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the interaction of the boron atom with an electrophilic carbon center. This interaction is facilitated by the presence of a suitable catalyst, which activates the boron atom and enhances its reactivity. The molecular targets and pathways involved in these reactions include the formation of organoboron intermediates, which can undergo further transformations to yield the desired products .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the cinnamyl group, used in similar borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative used for borylation of arenes and preparation of fluorenylborolane.
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of benzylboronic acid pinacol ester.
Uniqueness
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cinnamyl group, which imparts specific reactivity and selectivity in borylation and coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C15H21BO2 |
|---|---|
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(3-phenylprop-2-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-11H,12H2,1-4H3 |
Clave InChI |
KRBDLBBKFWUBQY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


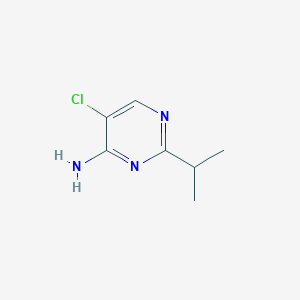
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

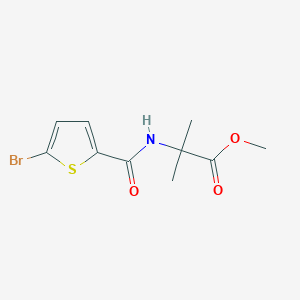
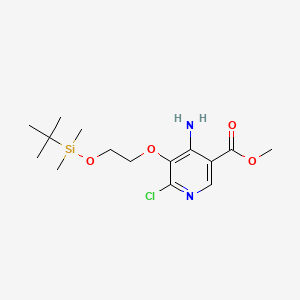

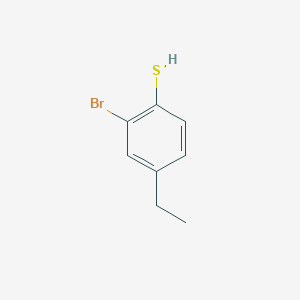
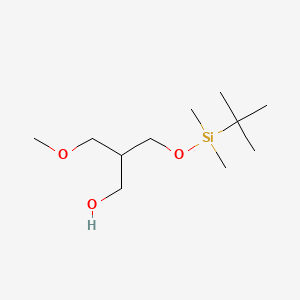

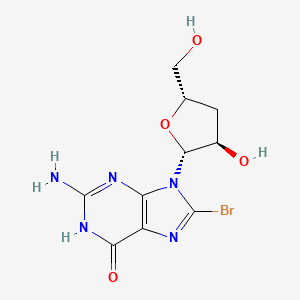
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
